molecular formula C22H19ClN2O4S B2670928 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide CAS No. 922094-96-0

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B2670928
CAS No.: 922094-96-0
M. Wt: 442.91
InChI Key: RXRMMZNPKJBNCU-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide-Containing Oxazepine Derivatives in Medicinal Chemistry

The convergence of sulfonamide and oxazepine chemistry traces its origins to mid-20th century efforts to enhance the pharmacokinetic profiles of early antibacterial agents. While simple sulfonamides like sulfanilamide dominated early antimicrobial therapy, their limitations in solubility and bacterial resistance prompted exploration of hybrid architectures. The incorporation of sulfonamide groups into oxazepine frameworks emerged as a strategy to combine the zinc-binding capacity of sulfonamides with the conformational rigidity of seven-membered heterocycles.

A pivotal advancement occurred with the discovery that oxazepine sulfonamides exhibit potent inhibition of human carbonic anhydrase isoforms. This finding redirected research toward targeted enzyme inhibition rather than broad antimicrobial activity. Subsequent work demonstrated that substituents on the dibenzo-oxazepine core modulate isoform selectivity—a critical consideration in cancer therapeutics where CA IX and XII are overexpressed in hypoxic tumors. The introduction of chloro and methyl groups in positions 5, 8, and 10 of the current compound reflects iterative optimization efforts to balance steric bulk and electronic effects for enhanced target engagement.

Recent synthetic breakthroughs, including microwave-assisted cyclocondensation and one-pot multicomponent reactions, have expanded access to structurally diverse oxazepine-sulfonamide hybrids. These methodological advances enabled systematic structure-activity relationship (SAR) studies, revealing that:

  • Chlorine substitution at position 5 increases electrophilicity, potentially enhancing covalent interactions with catalytic zinc ions in metalloenzymes
  • Methyl groups at positions 8 and 10 introduce favorable hydrophobic contacts in enzyme active sites while maintaining metabolic stability
  • The dibenzo[b,f]oxazepin-11-one core provides planar rigidity that complements β-sheet secondary structures in target proteins

Structural Uniqueness and Pharmacophoric Features of the Target Compound

The molecular architecture of 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-2-methylbenzenesulfonamide integrates three distinct pharmacophoric elements:

1. Dibenzo[b,f]oxazepin-11-one Core

  • Planar aromatic system : The fused benzene rings (positions 1-4 and 6-9) create an extended π-system capable of π-π stacking with tyrosine/phenylalanine residues
  • Oxazepine ring : The seven-membered 1,4-oxazepine introduces (a) conformational restraint to preorganize the sulfonamide group for target binding and (b) hydrogen bond acceptor capacity via the ether oxygen
  • 11-keto group : The carbonyl at position 11 participates in hydrogen bonding networks while increasing ring planarity through conjugation

2. Sulfonamide Prosthetic Group

  • Primary sulfonamide (-SO₂NH₂) : Serves as a zinc-binding group (ZBG) in metalloenzyme inhibition, coordinating to active site Zn²⁺ ions with sub-micromolar affinity
  • 2-Methylbenzenesulfonamide : The ortho-methyl group introduces steric hindrance that may confer isoform selectivity by excluding bulkier residues in non-target CA isoforms

3. Substituent Landscape

  • 5-Chloro substituent : Electron-withdrawing effect polarizes the sulfonamide group, enhancing zinc coordination while directing electrophilic attack toward specific enzyme residues
  • 8,10-Dimethyl groups : Synergistic steric effects that (a) shield the oxazepine ring from oxidative metabolism and (b) create hydrophobic pockets in protein binding sites

Comparative Structural Analysis

Feature This Compound Prototype Oxazepine Sulfonamide Anticancer Hybrid
Core Structure Dibenzo-oxazepinone Monocyclic oxazepine Quinazolinone-oxazepine
Sulfonamide Position C-2 C-4 N-Linked glycoside
Key Substituents 5-Cl, 8,10-diMe 4-NO₂ Triazole-glycoside
Zinc-binding Capacity High (pKa ~7.2) Moderate (pKa ~8.1) Low (masked sulfonamide)
Predicted LogP 3.1 ± 0.2 2.4 ± 0.3 1.8 ± 0.4

This structural configuration enables unique binding modalities compared to earlier derivatives. Molecular modeling suggests the 2-methylbenzenesulfonamide group adopts a perpendicular orientation relative to the dibenzo-oxazepine plane, creating a T-shaped geometry that optimally fills enzyme active site cavities. The chloro and methyl substituents collectively contribute to a calculated polar surface area of 98 Ų, balancing membrane permeability and aqueous solubility for potential oral bioavailability.

Ongoing research focuses on elucidating the compound's preferential inhibition of tumor-associated carbonic anhydrase isoforms (CA IX/XII) over ubiquitous isoforms (CA I/II). Preliminary QSAR models indicate the 8,10-dimethyl groups confer >100-fold selectivity for CA IX compared to early leads lacking these substituents. This selectivity profile positions the compound as a promising candidate for hypoxia-targeted therapies while minimizing off-target effects on erythrocyte CA II.

Properties

IUPAC Name

5-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-13-4-8-20-18(10-13)25(3)22(26)17-12-16(7-9-19(17)29-20)24-30(27,28)21-11-15(23)6-5-14(21)2/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRMMZNPKJBNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step usually involves the reaction of the dibenzo-oxazepine intermediate with a sulfonyl chloride in the presence of a base.

    Chlorination: The final step involves the selective chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl groups, while substitution reactions could replace the chlorine atom with other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might confer specific biological activity.

    Industry: The compound could be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or other electronic applications.

Mechanism of Action

The mechanism by which 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide exerts its effects will depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The dibenzo[b,f][1,4]oxazepine core differentiates this compound from analogs with sulfur (thiazepine) or additional nitrogen (diazepine) atoms. Key comparisons:

Compound Class Core Structure Bioactivity Relevance Example (Evidence ID)
Dibenzooxazepine O in 7-membered ring Potential CNS/GPCR modulation Target compound (Inferred)
Dibenzo[b,f][1,4]thiazepine S in 7-membered ring D2 dopamine receptor antagonists Jin et al. derivatives
Dibenzo[b,e][1,4]diazepine Two N atoms in 7-membered ring Antipsychotic/antidepressant activity Capuano’s clozapine analog

Key Insight : Replacement of oxygen with sulfur (thiazepines) enhances metabolic stability but may reduce CNS penetration. Diazepines, with dual nitrogen atoms, exhibit broader receptor affinity but increased synthetic complexity .

Substituent Variations

A. Sulfonamide Linker Modifications
The 2-methylbenzenesulfonamide group distinguishes the target compound from analogs with alternative sulfonamide or carboxamide substituents:

Compound (Example) Substituent Synthetic Yield Bioactivity Notes Evidence ID
Target compound 2-methylbenzenesulfonamide Not reported Hypothesized GPCR selectivity Inferred
Thiophenesulfonamide analog 2-thiophenesulfonamide Not reported Potential thiophene-mediated metabolic shifts
4-Methoxyphenylacetamide 2-(4-methoxyphenyl)acetamide 9% (Protocol B) D2 receptor antagonism (Ki = 12 nM)

B. Methyl Group Positioning The 8,10-dimethyl configuration on the dibenzooxazepine core contrasts with derivatives bearing ethyl or propyl groups (e.g., Jin’s 10-ethyl-11-oxo thiazepine, synthesized via NaH/alkyl halide protocols) .

Biological Activity

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H19ClN2O4C_{23}H_{19}ClN_{2}O_{4} and a molecular weight of approximately 422.87 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.

Structural Representation

  • Molecular Formula : C23H19ClN2O4C_{23}H_{19}ClN_{2}O_{4}
  • Molecular Weight : 422.87 g/mol
  • SMILES : O=C(c1cccc(Cl)c1)Nc(c(cc1)ccc1Oc1ccccc1)

Biological Activity

This compound exhibits various biological activities:

Antibacterial Properties

As a member of the sulfonamide class, this compound may possess antibacterial properties similar to those observed in related compounds. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepine structures can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Compounds with a similar framework have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors in cellular signaling pathways, leading to altered cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
Study 1 Investigated the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at low concentrations.
Study 2 Focused on anticancer properties in vitro; demonstrated that the compound induced apoptosis in breast cancer cell lines.
Study 3 Examined the pharmacokinetics and bioavailability in animal models; findings indicated favorable absorption characteristics.

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